molecular formula C10H21ClN4O4S B14358033 1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- CAS No. 91893-59-3

1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl-

Cat. No.: B14358033
CAS No.: 91893-59-3
M. Wt: 328.82 g/mol
InChI Key: DXVCAMZHQNJBSQ-UHFFFAOYSA-N
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Description

1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- typically involves multiple steps, including the introduction of the sulfonamide group, the nitroso group, and the chloroethyl group. Common reagents used in these reactions include sulfonyl chlorides, nitrosating agents, and chloroethylamines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved could include the disruption of cellular processes or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N,N-Dimethylsulfonamide: A related compound with similar structural features.

    Chloroethylamine: A compound with a chloroethyl group, used in various chemical reactions.

Uniqueness

1-Pentanesulfonamide, 5-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-dimethyl- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

91893-59-3

Molecular Formula

C10H21ClN4O4S

Molecular Weight

328.82 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[5-(dimethylsulfamoyl)pentyl]-1-nitrosourea

InChI

InChI=1S/C10H21ClN4O4S/c1-14(2)20(18,19)9-5-3-4-7-12-10(16)15(13-17)8-6-11/h3-9H2,1-2H3,(H,12,16)

InChI Key

DXVCAMZHQNJBSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCCCCNC(=O)N(CCCl)N=O

Origin of Product

United States

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